molecular formula C20H19F3N2OS B224021 2-(piperidin-1-yl)-1-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethanone

2-(piperidin-1-yl)-1-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethanone

Cat. No. B224021
M. Wt: 392.4 g/mol
InChI Key: QXGFWXTXJVMYCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(piperidin-1-yl)-1-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethanone is a chemical compound that has been widely used in scientific research for its unique properties. This compound is commonly referred to as PTZ and is a derivative of phenothiazine. PTZ has been found to have a variety of applications in the field of neuroscience and has been used to study the mechanisms of action of certain drugs and neurotransmitters.

Mechanism of Action

The mechanism of action of PTZ is not fully understood, but it is believed to involve the modulation of GABA and glutamate neurotransmission. PTZ has been found to increase the release of glutamate and decrease the release of GABA, leading to the induction of seizures.
Biochemical and Physiological Effects:
PTZ has been found to have a variety of biochemical and physiological effects, including the induction of seizures, the modulation of neurotransmitter release, and the activation of certain ion channels in the brain. PTZ has also been shown to have anxiogenic effects in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using PTZ in lab experiments is its ability to induce seizures in animal models, which can be used to study the mechanisms of action of certain drugs and neurotransmitters. However, PTZ is not without its limitations. One limitation is that the induction of seizures can be variable and inconsistent, making it difficult to replicate results.

Future Directions

There are several future directions for the use of PTZ in scientific research. One area of interest is the study of the effects of PTZ on the gut-brain axis. Another area of interest is the use of PTZ in the development of new anticonvulsant drugs. Additionally, PTZ may be used to study the effects of drugs on neuroinflammation and oxidative stress in the brain.
In conclusion, PTZ is a unique chemical compound that has been widely used in scientific research for its ability to induce seizures in animal models. PTZ has a variety of applications in the field of neuroscience and has been used to study the mechanisms of action of certain drugs and neurotransmitters. While PTZ has its advantages and limitations, it remains an important tool for scientists studying the central nervous system.

Synthesis Methods

The synthesis of PTZ involves the reaction of 2-(piperidin-1-yl)ethanone with 2-(trifluoromethyl)phenothiazine in the presence of a catalyst. The resulting compound is then purified using various methods such as column chromatography and recrystallization.

Scientific Research Applications

PTZ has been widely used in scientific research for its ability to induce seizures in animal models. This property has been used to study the mechanisms of action of certain drugs and neurotransmitters, such as GABA and glutamate. PTZ has also been used to study the effects of various drugs on the central nervous system, including anticonvulsants and anxiolytics.

properties

Molecular Formula

C20H19F3N2OS

Molecular Weight

392.4 g/mol

IUPAC Name

2-piperidin-1-yl-1-[2-(trifluoromethyl)phenothiazin-10-yl]ethanone

InChI

InChI=1S/C20H19F3N2OS/c21-20(22,23)14-8-9-18-16(12-14)25(15-6-2-3-7-17(15)27-18)19(26)13-24-10-4-1-5-11-24/h2-3,6-9,12H,1,4-5,10-11,13H2

InChI Key

QXGFWXTXJVMYCN-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CC(=O)N2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F

Canonical SMILES

C1CCN(CC1)CC(=O)N2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F

Origin of Product

United States

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